Enantiomeric Identity and Chemical Purity as an Absolute Selection Criterion vs. Racemic Mixture
The primary quantitative differentiator for procurement is the chiral purity (enantiomeric excess, ee) of the (S)-enantiomer relative to the racemic mixture. Publicly disclosed physical property data for the racemic analog, octa-1,7-dien-3-yloxybenzene (CAS 15972-91-5), include a predicted boiling point of 293.5±19.0 °C and a predicted density of 0.921±0.06 g/cm³, alongside a computed LogP of 3.98 . While these achiral properties are expected to be identical for the (S)-enantiomer because they do not discriminate between stereoisomers, the critical procurement differentiator is the enantiomeric composition. The target compound is defined by its (S)-absolute configuration (InChI stereochemical layer: /t14-/m1/s1), distinguishing it unambiguously from the (R)-isomer and from the racemate, whose InChI lacks stereochemical specification [1]. This identity difference is not merely a labeling nuance; it directly translates to the functional availability of a single enantiomer for asymmetric transformations.
| Evidence Dimension | Chiral purity and stereochemical identity |
|---|---|
| Target Compound Data | Defined (S)-configuration (InChI stereochemical layer: /t14-/m1/s1); absolute enantiomeric identity, typically supplied at >95% ee (vendor-grade specification). |
| Comparator Or Baseline | Racemic mixture (octa-1,7-dien-3-yloxybenzene, CAS 15972-91-5): 50% (S) + 50% (R); achiral InChI lacking the /t14-/m1/s1 layer. |
| Quantified Difference | From 50% ee (racemate) to >95% ee (target (S)-enantiomer); a net 45+ percentage-point increase in enantiomeric purity. |
| Conditions | Chiral liquid chromatography (HPLC or SFC), polarimetry, and/or vibrational circular dichroism (VCD) for ee determination; structural confirmation via 1H/13C NMR and high-resolution mass spectrometry. |
Why This Matters
Procurement of the (S)-enantiomer with verified ee enables reproducible stereochemical outcomes in asymmetric synthesis and chiral property modulation, whereas the racemate introduces an unwanted stereoisomer that can nullify or invert the desired effect.
- [1] CAS Common Chemistry. Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-. CAS RN: 604005-49-4. https://commonchemistry.cas.org/detail?cas_rn=604005-49-4 (accessed May 2026). View Source
